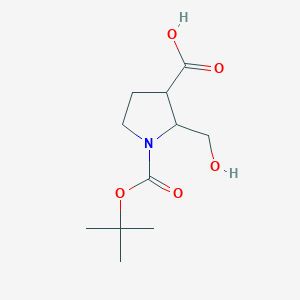
1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
科学研究应用
1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The Boc group can enhance the compound’s stability and bioavailability by protecting the nitrogen atom from metabolic degradation .
相似化合物的比较
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxymethyl group.
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxymethyl group.
Uniqueness
1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc-protected nitrogen and the hydroxymethyl group. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research .
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(12)6-13/h7-8,13H,4-6H2,1-3H3,(H,14,15) |
InChI 键 |
XMSJUASJBMLCEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


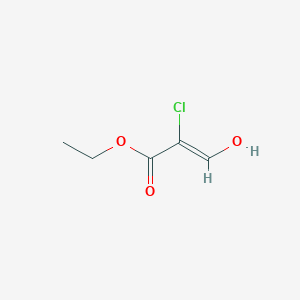
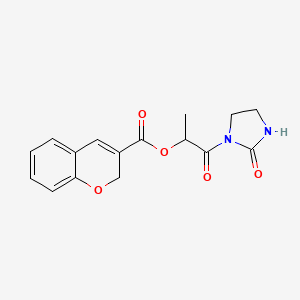

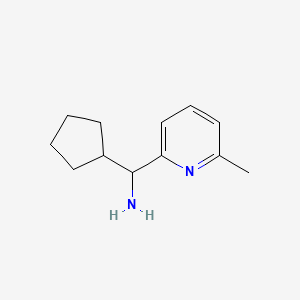
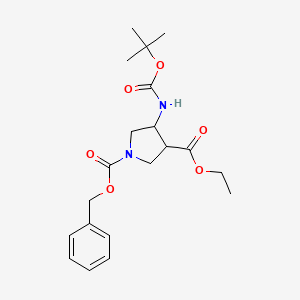
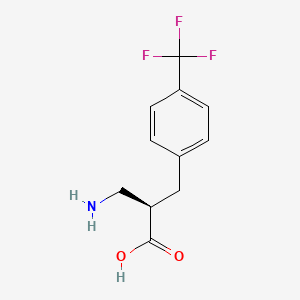
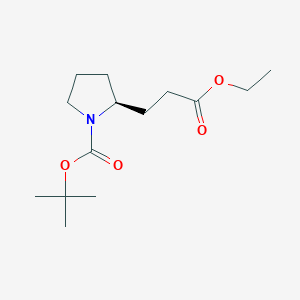
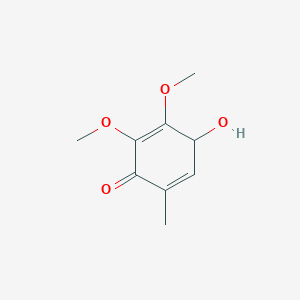
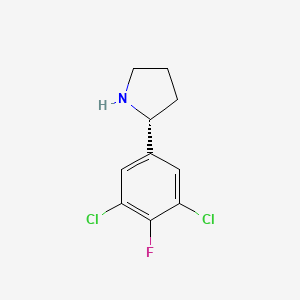

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
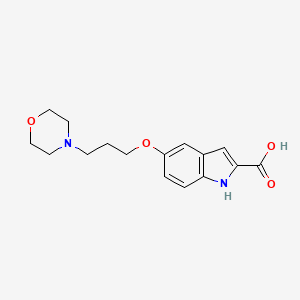
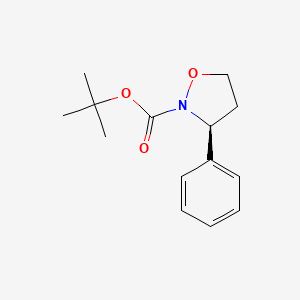
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
